Thiourea, (6-methyl-2-benzothiazolyl)-

Description

General Overview of Thiourea (B124793) and Benzothiazole (B30560) Core Structures in Organic Synthesis

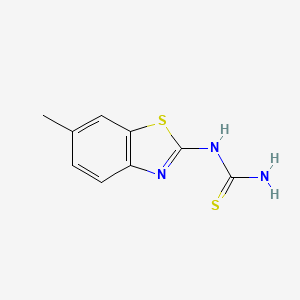

The molecular architecture of (6-Methyl-2-benzothiazolyl)-Thiourea is a hybrid, drawing from two distinct and significant structural motifs: thiourea and benzothiazole.

Thiourea: Thiourea is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. wikipedia.organnexechem.com This substitution imparts unique chemical properties that make it a versatile reagent in organic synthesis. wikipedia.orgchemicalbook.com Thioureas are known for their ability to form stable complexes with metal ions and are used in the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.organnexechem.com The thiourea functional group can exist in tautomeric forms, the thione and the thiol form (isothiourea), which influences its reactivity. wikipedia.orgwikipedia.org Its capacity for hydrogen bonding is a key feature in the field of thiourea organocatalysis. wikipedia.org

Benzothiazole: Benzothiazole is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This bicyclic system is a common feature in many natural and synthetic bioactive molecules. benthamscience.comrsc.org The benzothiazole nucleus is considered a "privileged structure" in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.comnih.govmdpi.com In organic synthesis, the benzothiazole ring can be prepared through various methods, often involving the reaction of 2-mercaptoaniline with aldehydes or acid chlorides. wikipedia.orgnih.gov Substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions, have been shown to be crucial for its diverse biological activities. benthamscience.com

Historical Development and Emerging Significance of Benzothiazole-Thiourea Hybrid Compounds

The strategic combination of thiourea and benzothiazole moieties into single molecular frameworks has led to the development of hybrid compounds with significant chemical and biological interest. nih.govresearchgate.net The synthesis of such compounds, often referred to as (thio)ureabenzothiazoles or (T)UBTs, has been a subject of research for decades, with early syntheses dating back to 1935. nih.gov

Initially, the synthesis of these hybrids involved the reaction of substituted 2-aminobenzothiazoles with reagents like urea, isocyanates, or isothiocyanates. nih.govnih.gov Over the years, synthetic methodologies have evolved, providing more efficient routes to a wider variety of derivatives. These methods include the use of (thio)phosgenes, 1,1'-(thio)carbonyldiimidazoles, and carbon disulfide. nih.govnih.gov

The emerging significance of benzothiazole-thiourea hybrids stems from the observation that combining these two pharmacophores can lead to enhanced or novel biological properties. nih.govresearchgate.net This concept of molecular hybridization has proven to be a successful strategy in drug discovery. nih.gov Benzothiazole-thiourea derivatives have been investigated for a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov For example, certain derivatives have shown potent activity against various cancer cell lines and have been explored as potential inhibitors of enzymes relevant to diseases like Alzheimer's. nih.govresearchgate.netmdpi.com The continued exploration of these hybrid compounds is driven by their potential to yield new therapeutic agents and valuable research tools. researchgate.net

Rationale for Focused Academic Inquiry into (6-Methyl-2-benzothiazolyl)-Thiourea Derivatives

The specific focus on derivatives of (6-Methyl-2-benzothiazolyl)-Thiourea is rooted in established structure-activity relationships within the broader class of benzothiazole compounds. Research has consistently shown that the nature and position of substituents on the benzothiazole ring significantly influence the molecule's biological activity. benthamscience.comrsc.org

The presence of a methyl group at the 6-position of the benzothiazole ring is a key structural feature. The synthesis of 2-amino-6-methylbenzothiazole, a precursor for the target compound, is a well-documented process. jyoungpharm.orgorgsyn.org Studies on various 6-substituted benzothiazoles have demonstrated that this position is critical for eliciting specific biological responses. benthamscience.comnih.gov For instance, modifications at this position have been central to the development of compounds with potent anticancer and antitubercular activities. nih.govmdpi.com

By systematically modifying the thiourea portion of the molecule or introducing further substitutions, researchers can create a library of (6-Methyl-2-benzothiazolyl)-Thiourea derivatives. This allows for a detailed investigation into how these structural changes affect the compound's properties. Such studies are crucial for optimizing activity, selectivity, and other pharmacologically relevant parameters. The academic inquiry into these specific derivatives is therefore a rational approach to exploring the chemical space around a promising scaffold, with the goal of identifying new compounds with enhanced or novel functionalities.

Data Tables

Table 1: Key Chemical Structures and Their Significance

| Core Structure | General Formula/Representation | Significance in Organic Synthesis |

| Thiourea | S=C(NH₂)₂ | Versatile reagent, precursor to heterocycles, used in organocatalysis. wikipedia.organnexechem.comwikipedia.org |

| Benzothiazole | C₇H₅NS | Privileged scaffold in medicinal chemistry, core of many bioactive compounds. wikipedia.orgbenthamscience.commdpi.com |

| Benzothiazole-Thiourea Hybrid | A benzothiazole ring linked to a thiourea group | Combination of two pharmacophores to create compounds with potentially enhanced biological activities. nih.govresearchgate.net |

Table 2: Timeline of Key Developments in Benzothiazole-Thiourea Research

| Year/Period | Development | Significance |

| 1935 | First reported synthesis of substituted ureabenzothiazoles. nih.gov | Laid the foundation for the synthesis of benzothiazole-urea/thiourea hybrid compounds. |

| 1950s | Discovery of the anticonvulsant activity of Riluzole (a 2-aminobenzothiazole (B30445) derivative). mdpi.comnih.gov | Sparked significant interest in the medicinal chemistry of benzothiazole derivatives. |

| 1970s-Present | Development of diverse synthetic methodologies for (thio)ureabenzothiazoles. nih.govnih.gov | Enabled the creation of large libraries of derivatives for biological screening. |

| 2000s-Present | Extensive investigation into the broad-spectrum biological activities of these hybrids. nih.govmdpi.comresearchgate.net | Revealed potential applications as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1,3-benzothiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-5-2-3-6-7(4-5)14-9(11-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWRIXAJVKFROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480445 | |

| Record name | THIOUREA, (6-METHYL-2-BENZOTHIAZOLYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-82-0 | |

| Record name | THIOUREA, (6-METHYL-2-BENZOTHIAZOLYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Elaboration of 6 Methyl 2 Benzothiazolyl Thiourea and Its Analogues

Conventional Synthetic Routes to Benzothiazole-Thiourea Derivatives

Traditional methods for the synthesis of benzothiazole-thiourea derivatives have been widely employed and are characterized by their reliability and versatility. These routes typically involve the stepwise construction of the thiourea (B124793) linkage onto a pre-formed benzothiazole (B30560) core.

Reaction of 2-Aminobenzothiazoles with Isothiocyanates

A primary and straightforward method for the synthesis of N-(6-methyl-2-benzothiazolyl)-thiourea and its analogues is the direct reaction of a 2-aminobenzothiazole (B30445) derivative with an appropriate isothiocyanate. nih.govsemanticscholar.org This reaction proceeds via a nucleophilic addition of the exocyclic amino group of the benzothiazole to the electrophilic carbon atom of the isothiocyanate.

The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or pyridine. nih.gov The choice of solvent can influence the reaction rate and yield. For instance, the synthesis of N-(4/6-substituted-benzothiazol-2-yl)-N'-phenylthioureas has been successfully achieved by reacting the corresponding 2-aminobenzothiazole with phenylisothiocyanate in refluxing ethanol. semanticscholar.org The general mechanism involves the lone pair of electrons on the nitrogen atom of the 2-amino group attacking the central carbon of the isothiocyanate, leading to the formation of the thiourea derivative. The reaction conditions are often mild, though in some cases, heating may be required to drive the reaction to completion. nih.gov

Table 1: Synthesis of Benzothiazole-Thiourea Derivatives via Reaction with Isothiocyanates

| 2-Aminobenzothiazole Derivative | Isothiocyanate | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | Phenylisothiocyanate | Ethanol | Reflux | N-(6-methyl-2-benzothiazolyl)-N'-phenylthiourea | Not Specified | semanticscholar.org |

| 2-Aminobenzothiazole | Ethyl isothiocyanate | Pyridine | Not Specified | N-(2-Benzothiazolyl)-N'-ethylthiourea | 10 | nih.gov |

| 4/6-Arylsubstituted-2-aminobenzothiazole | Aryl isothiocyanate | DMF with DMAP | Room Temperature | 4/6-Arylsubstituted-N-aryl-N'-(benzothiazol-2-yl)thiourea | 83-91 | nih.gov |

Thiocarbamate Intermediate Approaches

An alternative strategy for the synthesis of benzothiazole-thiourea derivatives involves the use of thiocarbamate intermediates. This multi-step approach offers a pathway to derivatives that may not be readily accessible through the direct isothiocyanate route. A key method involves the treatment of a 6-substituted-2-aminobenzothiazole with carbon disulfide in an alkaline medium to generate a dithiocarbamate (B8719985) intermediate. This intermediate is then reacted in situ with a suitable electrophile, such as dimethyl sulfate (B86663), to yield a stable S-methyl-dithiocarbamate. Subsequent reaction with an amine or ammonia (B1221849) leads to the desired thiourea derivative. nih.gov

This method provides a versatile platform for introducing a wide range of substituents on the thiourea nitrogen atoms. The initial formation of the dithiocarbamate is a crucial step, leveraging the reactivity of carbon disulfide with the amino group. The subsequent steps allow for the controlled construction of the final thiourea product.

Acyl Thiourea Derivative Synthesis via Acid Chlorides and Thiocyanates

The synthesis of N-acyl thiourea derivatives, a specific class of thioureas with an acyl group attached to one of the nitrogen atoms, often employs a two-step, one-pot procedure starting from an acid chloride. nih.gov In this method, the acid chloride is first condensed with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govneliti.com This reaction generates a highly reactive acyl isothiocyanate intermediate in situ.

The subsequent addition of a nucleophilic amine, in this case, a 2-aminobenzothiazole derivative, to the reaction mixture results in the formation of the N-acyl thiourea. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. nih.gov This method is advantageous for creating a library of N-acyl thiourea derivatives by varying both the initial acid chloride and the amine. The reactivity of the acyl isothiocyanate intermediate is a key feature of this synthetic route, allowing for efficient bond formation under relatively mild conditions. neliti.com

Table 2: Synthesis of N-Acyl Benzothiazole-Thiourea Derivatives

| Acid Chloride | Thiocyanate Salt | Amine | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate | 2-Aminobenzothiazole | Acetone | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 76 (optimized) | nih.gov |

| Benzoyl chloride | Potassium thiocyanate | Melamine | Not Specified | Tris-thiourea derivatives | Not Specified | researchgate.net |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern strategies aim to reduce reaction times, improve yields, and minimize waste generation compared to conventional approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The synthesis of benzothiazole derivatives, including thiourea analogues, has been shown to benefit from this technology. researchgate.net

For instance, the synthesis of N-(substituted-benzothiazol-2-yl)-N'-(aryl)thioureas has been achieved under microwave irradiation, offering a green and efficient alternative to traditional heating. nih.gov The use of microwave irradiation can also enable solvent-free reactions, further enhancing the environmental credentials of the synthesis. nih.gov The specific absorption of microwave energy by polar molecules and intermediates can lead to selective heating and rate enhancements that are not achievable with conventional heating.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazoles

| Reaction | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) (Conventional) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol + Aromatic Aldehydes | 2-6 | 5-15 | 70-85 | 85-95 | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product in a single step. This approach is highly atom-economical and minimizes the need for purification of intermediates, thereby reducing waste and saving time and resources. researchgate.net

The synthesis of benzothiazole derivatives can be achieved through one-pot procedures. For example, a three-component reaction of 2-iodoaniline, an aromatic aldehyde, and thiourea has been developed for the synthesis of 2-substituted benzothiazoles. researchgate.net While this example does not directly yield a thiourea derivative, it showcases the potential of MCRs in constructing the core benzothiazole structure, which can then be further functionalized. The development of one-pot multicomponent reactions for the direct synthesis of (6-methyl-2-benzothiazolyl)-thiourea and its analogs is an active area of research, aiming to combine the formation of the benzothiazole ring and the thiourea moiety in a single, efficient operation. orgsyn.org

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) offers an effective methodology for the synthesis of thiourea derivatives by facilitating reactions between reactants in immiscible phases. This technique is particularly valuable for enhancing reaction rates and yields under mild conditions. In the context of benzothiazole-related compounds, PTC has been employed in precursor synthesis. For instance, a phase-transfer reaction using tetrabutylammonium (B224687) bromide as the catalyst has been utilized in the synthesis of N-glycoside thiourea precursors. wpmucdn.com These precursors are then subjected to palladium-catalyzed intramolecular cyclization to afford glycosyl benzothiazoles. wpmucdn.com

While direct synthesis of (6-methyl-2-benzothiazolyl)-thiourea using PTC is not extensively documented, the principles of PTC are applied broadly in the synthesis of various N-aryl thioureas. Research has described the one-pot synthesis of N-aryl-N'-(4-ethyloxy benzoyl)-thiourea derivatives stimulated by phase-transfer catalysts, highlighting the utility of this method in generating complex thiourea structures. researchgate.net The general mechanism involves the transfer of a reactive anion (like the thiocyanate ion, SCN⁻) from an aqueous phase to an organic phase containing the substrate, mediated by a lipophilic quaternary ammonium or phosphonium (B103445) salt. This approach avoids harsh reaction conditions and simplifies product isolation.

Regioselective Derivatization and Functionalization of the Benzothiazole-Thiourea Framework

The (6-methyl-2-benzothiazolyl)-thiourea framework possesses multiple reactive sites, allowing for regioselective derivatization to generate a diverse library of analogues. Functionalization can be targeted at the thiourea moiety, the benzothiazole ring, or can involve both in the formation of new fused heterocyclic systems. These modifications are crucial for tuning the electronic, steric, and physicochemical properties of the parent molecule, thereby influencing its biological activity and material applications.

Modifications at the Thiourea Moiety (e.g., N-substitutions)

A particularly effective method for creating N-substituted derivatives starts with 6-substituted-2-aminobenzothiazoles, which are treated with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate. This intermediate is then reacted in situ with dimethyl sulfate to yield a 6-substituted-2-(S-methyl-dithiocarbamate)-benzothiazole. Subsequent reaction with various amines, such as ammonia or methyl anthranilate, leads to the formation of N-(6-substituted-benzothiazol-2-yl)ureas or the corresponding thioureas. nih.gov This multi-step process allows for the introduction of diverse functionalities onto the thiourea nitrogen.

Table 1: Examples of N-Substituted Benzothiazole Thiourea Analogues

| Starting Material | Reagent | Resulting Moiety | Reference |

| 6-substituted-2-aminobenzothiazole | Aryl isothiocyanate | N-(6-substituted-benzothiazol-2-yl)-N'-aryl-thiourea | nih.gov |

| 6-cyano-2-aminobenzothiazole | p-Methoxybenzyl isocyanate | N-(6-cyano-benzothiazol-2-yl)-N'-(p-methoxybenzyl)urea | nih.gov |

| 2-Aminobenzothiazole | Chiral amino acids | SMe-isothiourea methyl esters | mdpi.com |

Note: The table includes urea (B33335) analogues as the synthetic pathways are closely related and illustrative of the derivatization potential.

Substituent Effects on the Benzothiazole Ring (e.g., Methylation at C-6)

The nature and position of substituents on the benzothiazole ring significantly influence the molecule's electronic properties and biological activity. The methyl group at the C-6 position in (6-methyl-2-benzothiazolyl)-thiourea exerts a notable effect.

Electronic Effects: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This electron donation increases the electron density of the benzothiazole ring system. Theoretical studies on substituted benzothiazoles show that the introduction of EDGs can alter the energy of the frontier molecular orbitals (HOMO and LUMO). nih.gov An increase in the HOMO energy level can make the molecule more susceptible to electrophilic attack and can influence its charge transport properties. nih.gov

Steric and Lipophilic Effects: The methyl group adds steric bulk and increases the lipophilicity of the molecule. Increased lipophilicity can enhance the compound's ability to cross biological membranes, which can lead to improved biological activity. For instance, studies on the biological evaluation of benzothiazole derivatives have often found that compounds bearing more lipophilic substituents, such as methyl or chloro groups, on the benzothiazole ring exhibit higher activity. nih.gov In a study focused on antifungal agents, C-6 methyl substituted benzothiazole derivatives were synthesized and evaluated, indicating that this specific substitution pattern is a key area of investigation for developing new bioactive compounds. researchgate.net

Table 2: Influence of the C-6 Methyl Substituent

| Property | Effect of C-6 Methyl Group | Consequence | Reference |

| Electronic | Electron-donating | Modulates HOMO/LUMO energy levels, affects reactivity | nih.gov |

| Lipophilicity | Increases | May enhance membrane permeability and biological activity | nih.gov |

| Biological Activity | Often enhances | Potent antifungal activity observed in C-6 methyl derivatives | researchgate.net |

Formation of Heterocyclic Fused Systems (e.g., Thiazolidinones)

The benzothiazole-thiourea framework serves as an excellent precursor for the synthesis of more complex, fused heterocyclic systems. A prominent example is the formation of thiazolidin-4-ones (also known as thiazolidinones). These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net

The synthesis of 2-imino-thiazolidin-4-ones is typically achieved through the cyclization of N-aryl-thiourea derivatives with α-haloacetic acids or their esters, such as chloroacetic acid. nih.govresearchgate.net In a typical reaction, an N-(benzothiazol-2-yl)-N'-arylthiourea is treated with chloroacetic acid in the presence of a base (like fused sodium acetate) and a suitable solvent (like acetic acid or ethanol). The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization with the elimination of water to form the thiazolidinone ring. nih.govsphinxsai.com

Another common method involves the reaction of benzothiazolyl thioureas with 2-bromoacetophenone, which leads to the formation of N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds. orgchemres.org

Table 3: Synthesis of Thiazolidinone-Fused Systems

| Benzothiazole-Thiourea Precursor | Cyclizing Agent | Resulting Heterocyclic System | Reference |

| N-(Benzothiazol-2-yl)-N'-(Aryl)thioureas | Chloroacetic Acid | 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles | nih.gov |

| Thiourea derivative | Monochloroacetic acid / Fused sodium acetate | 2-(phenylimino)-3-{[4-(4-oxo-2-phenylthiazolidin-3-yl) phenyl] carbonyl}-thiazolidin-4-one | sphinxsai.com |

| 1-(1,3-benzothiazol-2-yl)thiourea derivatives | 2-Bromoacetophenone | N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine | orgchemres.org |

This synthetic versatility underscores the importance of (6-methyl-2-benzothiazolyl)-thiourea as a building block for creating structurally diverse and potentially bioactive molecules.

Advanced Computational and Theoretical Investigations of 6 Methyl 2 Benzothiazolyl Thiourea Systems

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and structural characteristics of (6-methyl-2-benzothiazolyl)-thiourea. These approaches allow for a detailed understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule by identifying the lowest energy conformation. For thiourea (B124793) derivatives containing a thiazole (B1198619) moiety, DFT calculations, often employing the B3LYP method with a 6-31G(d,p) basis set, have been utilized to determine optimized molecular geometries, including bond lengths and bond angles. sciensage.info These theoretical calculations generally show good agreement with experimental data where available. sciensage.info

In a study of a related compound, 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, the molecule was found to crystallize in the thioamide form. The conformation with respect to the carbonyl and thiocarbonyl groups is nearly planar. The benzoyl and benzothiazole (B30560) groups are oriented in a trans and cis manner, respectively. researchgate.net For benzothiazole derivatives, both Hartree-Fock (HF) and DFT methods have been shown to provide comparable estimations of bond lengths and angles. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for Thiazole-Thiourea Derivatives Note: Data for the specific title compound is not available; this table presents representative values for similar structures calculated using DFT.

| Parameter | Calculated Value (Å or °) |

|---|---|

| S(1)-C(2) Bond Length | 1.768 |

| C(2)-N(3) Bond Length | 1.287 |

| C(2)-N(6) Bond Length | 1.393 |

| C(2)-N(6)-C(7) Bond Angle | 128.198 |

| N(6)-C(7)-S(8) Bond Angle | 123.853 |

| N(6)-C(7)-N(9) Bond Angle | 113.536 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For thiourea derivatives with a thiazole component, the HOMO-LUMO energy gap has been shown to be a key factor in their bioactivity. sciensage.info A smaller energy gap suggests higher reactivity and lower kinetic stability, which can be correlated with biological activity. irjweb.com In a theoretical study on benzothiazole derivatives, it was found that 2-(methylthio)benzothiazole (B1198390) exhibited the highest reactivity due to the smallest HOMO-LUMO energy gap among the studied compounds. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiazole-Thiourea Derivatives Note: Data for the specific title compound is not available; this table presents representative values for similar structures calculated using DFT.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1a | -6.180 | -3.140 | 3.040 |

| Derivative 1b | -5.981 | -1.448 | 4.533 |

| Derivative 1c | -5.943 | -1.410 | 4.533 |

| Derivative 1d | -6.147 | -1.747 | 4.400 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For benzothiazole derivatives, MESP analysis has been used to identify reactive sites. researchgate.net In a study on the fungicide benomyl, which contains a benzimidazole (B57391) ring, MESP maps showed that negative regions were primarily located over the carbonyl groups, while the benzimidazole region exhibited the most positive potential. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Prediction of Spectroscopic Features (FT-IR, NMR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

FT-IR: Theoretical calculations of vibrational frequencies can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to assign specific vibrational modes. For 2-amino-4-methylthiazole, DFT calculations have been used to simulate the FT-IR spectrum, showing good agreement with experimental results. mdpi.com The characteristic peaks for thiourea derivatives include N-H stretching, C=S stretching, and C-N stretching vibrations. researchgate.net

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of molecules. Theoretical and experimental ¹H and ¹³C NMR chemical shifts have been studied for various thiourea derivatives, with the electron-withdrawing effects of certain substituents leading to deshielding of protons. researchgate.net The chemical shift of the methyl group in C-methylated flavonoids has been shown to be a useful parameter for structural analysis. researchgate.net

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations can determine the absorption maxima (λmax) and the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions. researchgate.net For benzothiazole derivatives, TD-DFT has been used to study their absorption and emission spectra in various environments. nih.gov

Tautomeric Equilibrium Analysis

Thiourea and its derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. researchgate.net Computational studies can predict the relative stability of these tautomers. For 2-mercaptobenzothiazole, theoretical calculations have revealed that the thione tautomer is more stable than the thiol form, which is consistent with experimental observations in metal complexes. researchgate.net Understanding the predominant tautomeric form is essential as it influences the molecule's chemical and biological properties.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates.

For benzothiazole-thiourea hybrid compounds, molecular docking studies have been performed to investigate their potential mechanism of action. In one study, docking was carried out against S. aureus tyrosyl-tRNA synthetase (TyrRS), an essential bacterial enzyme. The results showed favorable binding energies for the active compounds, with some derivatives exhibiting strong interactions, which correlated well with their observed antibacterial activity. researchgate.net Such studies can identify key amino acid residues involved in the binding, suggesting a likely mechanism of inhibition. researchgate.net Molecular docking has also been used to explore the anticonvulsant potential of benzothiazole derivatives by studying their interactions with GABA-AT inhibitors. wjarr.com

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. For benzothiazole-thiourea derivatives, docking studies have been crucial in elucidating their potential mechanisms of action by identifying key interactions within the binding sites of various biological targets.

Research on benzothiazole derivatives incorporating urea (B33335) and thiourea moieties has utilized molecular docking to investigate their potential as antibacterial agents. These studies often target essential bacterial enzymes. For instance, docking simulations of benzothiazole-thiourea compounds with Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS) have revealed favorable binding energies. Specific derivatives have shown robust interactions within the enzyme's active site, with calculated binding energies indicating strong affinity. An extensive analysis of these docking poses highlights the key amino acid residues that engage in binding, suggesting that the inhibition of TyrRS is a likely mechanism for their antibacterial effects.

Similarly, docking studies have been performed on other bacterial targets, such as DNA gyrase. The molecular docking of thiourea derivatives against Staphylococcus aureus DNA gyrase and Escherichia coli DNA gyrase has demonstrated a strong affinity for the protein receptors, primarily through hydrogen bonding. The docking scores, which estimate the binding affinity, have been used to rank and select the most promising compounds for further development.

In the context of anticancer research, molecular docking has been employed to study the interaction of benzothiazole-thiazole hybrids with protein kinases like p56lck. These simulations provide detailed information on binding patterns at critical sites such as the hinge region and allosteric sites. By analyzing the interactions of designed molecules within the crystalline structure of the target protein, researchers can gain mechanistic insights and predict the structural requirements for potent inhibition.

Table 1: Example of Molecular Docking Results for Benzothiazole-Thiourea Derivatives

| Target Protein | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| S. aureus TyrRS | Compound 3j | -9.3 | Tyr36, Asp79, Gln196 |

| S. aureus TyrRS | Compound 3n | -8.6 | Tyr36, Asp79, Gln196 |

Note: The data in this table is illustrative and compiled from various studies on related benzothiazole-thiourea derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential in medicinal chemistry for predicting the activity of novel molecules, thereby optimizing the drug design process.

QSAR studies on thiourea derivatives have been conducted to understand their anticancer activities. In one such study, a series of twenty-five thiourea derivatives were analyzed to build a QSAR model for their activity against liver cancer. The molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated after optimizing the molecular structures using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level. researchgate.net Using the multiple linear regression (MLR) method, a statistically significant model was developed. researchgate.net

The resulting QSAR model demonstrated a strong correlation between the molecular descriptors and the anticancer activity, with a high coefficient of determination (R² = 0.906). researchgate.net The key descriptors identified in the model included lipophilicity (LogP), specific bond lengths such as d(C=N2) and d(N2-Cphen1), and the vibrational frequency of the carbonyl group υ(C=O). researchgate.net Lipophilicity, in particular, was found to be a priority descriptor, as it governs the ability of a drug to cross cell membranes. researchgate.netnih.gov The statistical robustness and predictive power of the model were validated, confirming its acceptability for predicting the activity of new thiourea derivatives. researchgate.net

In another study focusing on new benzothiazoles derived from substituted piperazine, QSAR analysis was performed alongside theoretical investigations using semiempirical molecular orbital theory and DFT. acs.org This research aimed to establish a relationship between the calculated structural properties and the observed biological activities of the compounds. Such models help in identifying the structural features that are crucial for the desired pharmacological effect.

Table 2: Statistical Indicators for a Sample QSAR Model of Thiourea Derivatives researchgate.net

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.906 | 90.6% of the variance in activity is explained by the model. |

| RMCE (Root Mean Square Error) | 0.198 | Indicates the average deviation of predicted vs. actual values. |

Conformational Landscape Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is critical as the three-dimensional structure directly influences its physical properties and biological activity.

For molecules containing multiple rotatable bonds, like (6-methyl-2-benzothiazolyl)-thiourea, the conformational space can be complex. Computational methods are used to explore this landscape to identify low-energy, stable conformers. This is often achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of systematic changes in specific dihedral angles.

In studies of benzothiazole thiourea derivatives, X-ray crystallography and computational geometry optimizations have provided insights into their preferred conformations. researchgate.netdntb.gov.ua For instance, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea moiety (—NH—C(=S)—NH—) is nearly coplanar with the benzothiazole ring, with a very small dihedral angle of 1.94(11)°. dntb.gov.ua The dihedral angle between the benzothiazole and the phenyl ring system is also relatively small, at 10.45(11)°, indicating a largely planar conformation. dntb.gov.ua This planarity is often stabilized by intramolecular hydrogen bonds. dntb.gov.ua

Computational conformational analysis on a series of 2-aminobenzothiazole (B30445) derivatives was carried out by systematically varying the dihedral angle between the benzothiazole and an attached phenyl ring in 30° increments. mdpi.com This process identified the most energetically stable conformers, which were found at 0° and 180°, indicating that planar or near-planar arrangements are favored. mdpi.com The presence of different substituents on the aromatic rings was found to not significantly alter the core geometry of the benzothiazole moiety. researchgate.netmdpi.com

Table 3: Key Dihedral Angles in a Representative Benzothiazole Thiourea Derivative dntb.gov.ua

| Dihedral Angle | Value (degrees) | Implication |

|---|---|---|

| Thiourea moiety vs. Benzothiazole ring | 1.94 | Near co-planarity, suggesting extensive electron delocalization. |

| Benzothiazole ring vs. Phenyl ring | 10.45 | Relatively flat overall molecular structure. |

Global Chemical Reactivity Parameters (e.g., chemical hardness, softness)

The HOMO-LUMO energy gap is a particularly important parameter, as it is a measure of the molecule's excitability and chemical stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable. mdpi.com

DFT calculations on benzothiazole derivatives have shown that substituents can significantly influence these reactivity parameters. For example, in one study, a benzothiazole derivative with a CF₃ substituent was found to have the lowest HOMO-LUMO energy gap (4.46 eV) in its series, indicating it was the most reactive. mdpi.com Conversely, a derivative with an unsubstituted phenyl ring had the highest energy gap (4.73 eV), rendering it the most stable and least reactive. mdpi.com

These parameters are calculated from the ionization potential (I) and electron affinity (A) of the molecule, which are in turn related to the HOMO and LUMO energies.

Chemical Hardness (η): η ≈ (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ ≈ (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A high value of chemical hardness indicates high stability and low reactivity, while a high value of chemical softness suggests higher reactivity. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons. These theoretical calculations provide a quantitative framework for comparing the reactivity of different (6-methyl-2-benzothiazolyl)-thiourea derivatives and guiding the synthesis of compounds with desired electronic properties.

Table 4: Calculated Global Reactivity Descriptors for a Series of Benzothiazole Derivatives mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| Derivative 1 (p-methylphenyl) | -6.04 | -1.33 | 4.71 | 2.355 | 0.424 | 2.80 |

| Derivative 3 (p-methoxyphenyl) | -5.85 | -1.25 | 4.60 | 2.300 | 0.434 | 2.68 |

| Derivative 4 (m,m-di-CF₃-phenyl) | -6.53 | -2.07 | 4.46 | 2.230 | 0.448 | 3.89 |

Note: Data is based on a study of related 2-aminobenzothiazole derivatives and serves as an example of calculated parameters.

Investigation of Biological Mechanisms and Biochemical Interactions of 6 Methyl 2 Benzothiazolyl Thiourea Derivatives: Insights from in Vitro Studies

Enzyme Inhibitory Mechanisms

Urease Inhibition

Thiourea (B124793) and its derivatives have been identified as a significant class of urease inhibitors. Research into various urea (B33335) and thiourea derivatives has demonstrated their potential to inhibit urease activity, with some compounds showing greater potency than the standard inhibitor, acetohydroxamic acid. For instance, a study on a series of urea and thiourea derivatives revealed compounds with IC50 values ranging from 10.11 to 69.80 µM. nih.govbohrium.com One of the most active compounds in this study exhibited an IC50 value of 10.11 ± 0.11 µM, surpassing the standard's IC50 of 27.0 ± 0.5 µM. nih.govbohrium.com Molecular docking studies have suggested that these compounds can effectively bind to the active site of the urease enzyme. nih.gov While these findings are for general thiourea derivatives, the core structure is fundamental to the observed activity, suggesting that (6-methyl-2-benzothiazolyl)-thiourea derivatives would likely exhibit similar inhibitory mechanisms.

Antimicrobial Action Mechanisms (In Vitro)

Derivatives of (6-methyl-2-benzothiazolyl)-thiourea have been the subject of numerous studies to evaluate their efficacy against a wide array of pathogenic microorganisms. These investigations have revealed a broad spectrum of antimicrobial activities, which are detailed in the following subsections.

Antibacterial Activity

The antibacterial potential of benzothiazole-thiourea derivatives has been demonstrated against a variety of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects, with their efficacy often influenced by the specific substitutions on the benzothiazole (B30560) and thiourea moieties.

For instance, various benzothiazole derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In some cases, these compounds have shown antibacterial activity comparable to or even exceeding that of standard drugs like ciprofloxacin (B1669076) and streptomycin. nih.gov The minimum inhibitory concentration (MIC) values for some benzothiazole derivatives against S. aureus and E. coli have been reported to be as low as 5 µmol/L. nih.gov Specifically, sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity against P. aeruginosa, S. aureus, and E. coli when compared to chloramphenicol (B1208) and sulphamethoxazole, with MIC values ranging from 3.1 to 6.2 µg/mL. nih.gov

While specific MIC values for (6-methyl-2-benzothiazolyl)-thiourea are not always explicitly detailed in broad-spectrum studies, the consistent antibacterial activity of the benzothiazole-thiourea scaffold strongly suggests its potential as an effective antibacterial agent.

| Bacterial Strain | Reported MIC Range for Benzothiazole-Thiourea Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus | 3.1 - 6.2 µg/mL | nih.gov |

| Pseudomonas aeruginosa | 3.1 - 6.2 µg/mL | nih.gov |

| Escherichia coli | 3.1 - 6.2 µg/mL | nih.gov |

| Klebsiella pneumoniae | 25 - 50 µg/mL (Streptomycin as standard) | nih.gov |

| Salmonella typhi | 25 - 50 µg/mL (Streptomycin as standard) | nih.gov |

Antifungal Activity

The antifungal properties of (6-methyl-2-benzothiazolyl)-thiourea derivatives have been investigated against various fungal pathogens, notably species from the Candida genus and Saccharomyces cerevisiae. Research has indicated that these compounds can exert significant antifungal effects.

For example, studies on benzothiazole derivatives have reported inhibitory activity against Candida species. nih.govscitechjournals.com In one study, the antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (B1222970) against 26 strains of Candida was evaluated, with IC50 values for 17 of these strains being ≤ 40 µmol/mL. nih.gov Thiourea derivatives have also shown notable inhibitory effects on the growth and microbial adherence of Candida auris. nih.govmdpi.com The mechanism of action is thought to involve the disruption of the fungal cell wall biosynthesis. mdpi.com

The antifungal efficacy of these compounds is often comparable to or, in some cases, better than standard antifungal agents. The consistent findings across various studies underscore the potential of the (6-methyl-2-benzothiazolyl)-thiourea scaffold in the development of new antifungal therapies.

| Fungal Strain | Reported IC50/MIC for Related Derivatives | Reference |

|---|---|---|

| Candida sp. | IC50 ≤ 40 µmol/mL | nih.gov |

| Candida albicans | MIC values ranging from 25 to 100 µg/cm³ for some thiourea derivatives | mdpi.com |

| Saccharomyces cerevisiae | MIC = 1.6 - 12.5 µM for some benzothiazole derivatives | nih.gov |

Antiviral Activity

The antiviral potential of benzothiazole-thiourea derivatives has been explored against several viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Tobacco Mosaic Virus (TMV). These studies have highlighted the ability of these compounds to interfere with viral replication and activity.

Several thiourea derivatives of 1,3-thiazole have been synthesized and evaluated for their antiviral activity against a broad range of DNA and RNA viruses, including HIV-1. nih.govresearchgate.net Some of these compounds have demonstrated notable activity against HIV-1. nih.govresearchgate.net The benzothiazole moiety is recognized for its role in the design of antiviral drugs, and the 6-methyl substitution can enhance the potency of these compounds. nih.govmdpi.com

In the context of plant viruses, thiourea derivatives have been shown to possess inhibitory activity against Tobacco Mosaic Virus (TMV). One study found that a specific thiourea-containing phosphonate (B1237965) exhibited a curative activity of 53.3% at a concentration of 500 µg/mL in vivo. nih.gov This activity was comparable to the control agent, Ningnanmycin. nih.gov

Antitubercular Activity

Derivatives of benzothiazole-thiourea have emerged as a promising class of compounds in the search for new antitubercular agents. Numerous studies have documented their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

Novel series of benzothiazolyl urea and thiourea derivatives have been synthesized and screened for their antimicrobial activity against M. tuberculosis H37Rv. nih.gov In some instances, these compounds have exhibited promising activity. semanticscholar.orgresearchgate.netjst.go.jp For example, certain pyrimidine-tethered benzothiazole derivatives have shown high activity against drug-sensitive strains of M. tuberculosis, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov The hybridization of the benzothiazole and thiourea scaffolds has been shown to result in compounds with improved antitubercular activity. semanticscholar.org

| Compound Type | Reported MIC against M. tuberculosis H37Rv | Reference |

|---|---|---|

| Pyrimidine-tethered benzothiazole derivatives | 0.24 - 0.98 µg/mL (for sensitive strains) | nih.gov |

| Conjugated Thiadiazole–Thiourea Scaffold | 10.96 - 17.81 µM | jst.go.jpjst.go.jp |

| Benzothiazole–urea–quinoline hybrids | 0.968 - 10 µM | semanticscholar.org |

Anti-biofilm Activity

The ability of bacteria to form biofilms presents a significant challenge in the treatment of infections. Research has indicated that thiourea derivatives, including those with a benzothiazole scaffold, can inhibit biofilm formation.

Studies have shown that certain thiourea derivatives of 1,3-thiazole can effectively inhibit the biofilm formation of both methicillin-resistant and standard strains of S. epidermidis. nih.govresearchgate.net This anti-biofilm activity is a crucial aspect of their antimicrobial potential, as it can enhance their effectiveness in treating persistent infections. benthamscience.com The inhibitory mechanism is thought to be related to the disruption of cell wall biosynthesis. mdpi.com While specific data for (6-methyl-2-benzothiazolyl)-thiourea is part of a broader class of compounds, the demonstrated anti-biofilm properties of the thiourea and benzothiazole moieties suggest a strong potential for this specific derivative.

Oxidative Stress Modulation: In Vitro Antioxidant Mechanisms

Thiourea derivatives, including those with a benzothiazole moiety, have demonstrated notable antioxidant properties through various in vitro assays. These compounds can mitigate oxidative stress by neutralizing harmful reactive molecules. The primary mechanisms identified are the scavenging of stable free radicals and the quenching of reactive oxygen species.

Free Radical Scavenging Activity (e.g., DPPH, ABTS)

The ability of thiourea derivatives to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant activity. This capacity is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, an antioxidant reduces the purple DPPH radical to a yellow-colored non-radical form. hueuni.edu.vn Similarly, the ABTS assay measures the reduction of the blue-green ABTS radical cation. farmaciajournal.com

Studies on various thiourea derivatives have shown significant scavenging potential. For instance, 1,3-bis(3,4-dichlorophenyl)thiourea exhibited strong activity against both DPPH and ABTS free radicals. researchgate.net The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity. Research has shown that structural modifications, such as the position of methyl groups on the aromatic ring, can significantly influence the electron-donating capacity and, consequently, the antioxidant effect.

Interactive Table: DPPH and ABTS Radical Scavenging Activity of Selected Thiourea Derivatives

| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | 0.044 ± 0.001 mM | researchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | 2.400 ± 0.021 mM | researchgate.net |

| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | 52 µg/mL | researchgate.net |

Theoretical calculations suggest that the hydrogen atom transfer (HAT) mechanism is the preferred pathway for free radical scavenging by thiourea derivatives, being significantly more dominant than the single electron transfer (SET) mechanism. hueuni.edu.vnresearchgate.net

Reactive Oxygen Species (ROS) Scavenging Activity

Beyond stable radicals, thiourea and its derivatives are effective scavengers of more biologically relevant reactive oxygen species (ROS). ROS, such as superoxide (B77818) radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2), are byproducts of normal metabolism, but their overproduction leads to oxidative stress, damaging lipids, proteins, and DNA. pharmacophorejournal.comresearchgate.net

Thiourea compounds have been shown to efficiently scavenge superoxide radicals. hueuni.edu.vnnih.gov Certain derivatives demonstrated the ability to scavenge a significant fraction of superoxide radicals even at nanomolar concentrations. nih.gov The mechanism often involves the compound donating a hydrogen atom to neutralize the radical. Studies using N,N′-dimethylthiourea (DMTU), a known ROS scavenger, have confirmed its ability to eliminate H2O2 accumulation in biological systems. mdpi.com Some synthetic thiourea compounds have shown a strong suppressive effect on ROS production from whole blood cells, with IC50 values indicating higher potency than the standard anti-inflammatory drug ibuprofen. pharmacophorejournal.com This suggests their potential to mitigate cellular dysfunction and tissue damage caused by excessive ROS. pharmacophorejournal.com

Anti-inflammatory Response Mechanisms (In Vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in this process. researchgate.net Thiourea derivatives, particularly those incorporating a benzothiazole structure, have been investigated for their ability to modulate these inflammatory pathways. nih.govsemanticscholar.org

Cytokine Level Modulation (e.g., TNF-α, IL-6)

In vitro studies have demonstrated that certain thiourea derivatives can significantly inhibit the production of TNF-α and IL-6. researchgate.net These two cytokines are crucial molecular targets for anti-inflammatory therapies as they are involved in the pathophysiology of a wide range of autoimmune and inflammatory disorders. researchgate.netnih.gov

Research on novel 2-methylquinazolin-4(3H)-one derivatives bearing a thiourea moiety showed potent inhibitory activity against both TNF-α and IL-6. When tested at a concentration of 10 µg/mL, some compounds exhibited stronger inhibition of TNF-α and IL-6 than the standard drug dexamethasone. researchgate.net This modulation of cytokine levels points to the potential of these compounds to interrupt the inflammatory cascade at a crucial point. The inhibition of these key pro-inflammatory signals suggests a mechanism for the observed anti-inflammatory effects of this class of compounds. researchgate.net

Interactive Table: In Vitro Inhibition of Pro-inflammatory Cytokines by Thiourea Derivatives

| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|---|

| Compound 60 (thiourea derivative) | 10 µg/mL | 78% | 89% | researchgate.net |

| Compound 62 (thiourea derivative) | 10 µg/mL | 72% | 83% | researchgate.net |

| Compound 57 (thiourea derivative) | 10 µg/mL | 52% | 67% | researchgate.net |

| Compound 64 (thiourea derivative) | 10 µg/mL | 50% | 62% | researchgate.net |

| Dexamethasone (Standard) | 1 µg/mL | Inhibition noted but % not specified | Inhibition noted but % not specified | researchgate.net |

Diversified Applications in Agricultural, Catalytic, and Analytical Chemistry

Agrochemical Applications and Environmental Impact

Thiourea (B124793) derivatives are recognized as potent components in pesticide formulations, offering protection for crops against a wide array of diseases by inhibiting the growth and reproduction of pathogens. acs.orgnih.gov The incorporation of the thiourea group into molecular frameworks can enhance the properties of agricultural chemicals, improving solubility or acting as an effective molecular linker that boosts biological activity. acs.org In the agricultural sector, these compounds demonstrate significant inhibitory effects against numerous plant pathogens and pests, contributing to disease management and the promotion of plant growth. acs.org Compared to some conventional pesticides, thiourea derivatives can exhibit lower toxicity and enhanced safety, making them candidates for use in environmentally sensitive regions. acs.org

Derivatives of benzothiazolyl thiourea have shown considerable potential as insect growth regulators (IGRs) and insecticides. Research into novel thiourea and isothiourea compounds has demonstrated excellent activity against key sap-feeding insect pests. nih.gov For instance, certain thiourea analogs were found to be effective against Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly) in laboratory bioassays. nih.gov The insecticidal properties are often linked to the disruption of vital physiological processes in the target pests. Furthermore, studies on differentially substituted-(phenyl)-methyl-phosphonate-TBTs (thioureabenzothiazoles) revealed broad-spectrum insecticidal activities. mdpi.com

Table 1: Insecticidal Activity of Selected Thiourea Derivatives

| Compound Class | Target Pest(s) | Observed Effect | Reference |

|---|---|---|---|

| Diaryl-ethane Thioureas | Myzus persicae, Bemisia tabaci | High activity in laboratory bioassays | nih.gov |

| Monocyclic Thiophene Thioureas | Myzus persicae (Green Peach Aphid) | Activity noted in laboratory tests | nih.gov |

The benzothiazole (B30560) thiourea scaffold is a key feature in several commercial fungicides. Notably, urea (B33335) derivatives of benzothiazole, which are structurally similar to their thiourea counterparts, have been successfully commercialized. Bentaluron and Methabenzthiazuron are used as fungicides, with applications including wood preservation. mdpi.comresearchgate.net This demonstrates the efficacy of the core benzothiazole structure in combating fungal pathogens. Thiourea derivatives, in general, exhibit significant inhibitory effects against a range of plant pathogens, including various fungi. acs.org Their mechanism of action can involve the disruption of fungal cell wall biosynthesis and biofilm formation, facilitated by the thiourea functional group. mdpi.com Recent studies have also highlighted the potent inhibitory activity of certain thiourea derivatives against pathogenic yeasts like Candida albicans and Candida auris, suggesting a broad antifungal potential. mdpi.com

Table 2: Fungicidal Applications of Benzothiazole (Thio)urea Derivatives

| Compound Name | Application | Target | Reference |

|---|---|---|---|

| Bentaluron | Wood Preservative | Fungi | mdpi.comresearchgate.net |

| Methabenzthiazuron | Fungicide | Fungi | researchgate.netnih.gov |

Beyond fungicidal action, benzothiazole (thio)urea compounds also function as herbicides and plant growth regulators. acs.orgnih.gov Methabenzthiazuron, for example, is a commercial herbicide used in winter corn crops. mdpi.comresearchgate.net Research has explored various thiourea derivatives for their herbicidal properties. For instance, 2,6-pyridine-dicarboxylic thiourea derivatives were found to have promising inhibitory effects on the roots of rapeseed. acs.org Other synthesized derivatives exhibited high inhibition rates against the roots of D. aegyptium and B. campestris at specified concentrations. acs.org These findings underscore the potential of the thiourea scaffold in developing new agents for weed control and plant growth management.

Table 3: Herbicidal Activity of Thiourea Derivatives

| Compound Class / Name | Target Plant(s) | Observed Effect | Reference |

|---|---|---|---|

| Methabenzthiazuron | Weeds in winter corn | Commercial Herbicide | mdpi.comresearchgate.net |

| 2,6-Pyridine-dicarboxylic thioureas | Rapeseed | Root growth inhibition | acs.org |

The chemical structure of thiourea derivatives makes them suitable for environmental remediation applications, particularly for the removal of heavy metals. The nitrogen-hydrogen (-NH) and carbon-sulfur (C=S) bonds present in the thiourea group can participate in coordination interactions with metal ions. acs.org This property allows these compounds to facilitate the removal of toxic heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from aqueous solutions through interactions with resins or other substrates. acs.org

Catalytic Roles of Thiourea-Derived Systems

Thiourea and its derivatives have emerged as significant and versatile molecules in the field of organocatalysis. nih.govacs.org Their effectiveness stems from their ability to form strong hydrogen bonds, which can activate substrates in a chemical reaction. nih.govrsc.org Chiral organic molecules that incorporate a thiourea backbone are particularly well-recognized as catalysts for enantioselective synthesis in various asymmetric reactions. rsc.org

The primary catalytic role of thiourea-derived systems is in organocatalysis, where they often act as bifunctional catalysts. nih.govacs.org This dual functionality involves acting as a hydrogen bond donor to activate an electrophile (like a carbonyl group) and simultaneously as a Brønsted base. nih.govacs.org This bifunctionality makes the reaction pathway kinetically more favorable by activating substrates and stabilizing transient ionic species or transition states. nih.gov

This catalytic strategy has been successfully employed to synthesize a series of 2-aryl/heteroaryl/styryl benzothiazole derivatives through a one-pot reaction, demonstrating the utility of thiourea in building complex heterocyclic structures. nih.govacs.org A wide range of organic reactions have been reported to be catalyzed by thiourea and its derivatives, including:

Diels–Alder condensation acs.org

Michael addition acs.org

Baylis–Hillman reaction acs.org

Strecker reaction acs.org

Mannich reaction acs.org

The development of bifunctional amine-thioureas has further expanded the scope of asymmetric reactions that can be catalyzed, making them a frontier of research in modern asymmetric synthesis. rsc.org While metal-catalyzed reactions are crucial for synthesizing benzothiazoles, the primary catalytic role of the thiourea moiety itself is most prominently featured in organocatalysis. acs.org

Analytical Chemistry Techniques and Sensing

In analytical chemistry, derivatives of benzothiazolyl thiourea are valued for their ability to interact with various ions and surfaces. The presence of nitrogen and sulfur atoms provides effective coordination sites, while the benzothiazole core can offer desirable photophysical properties, making these compounds suitable for developing sensors, corrosion inhibitors, and extraction agents.

Fluorescence Properties

The benzothiazole nucleus is a well-established fluorophore, and its incorporation into larger molecules like (6-methyl-2-benzothiazolyl)thiourea is a common strategy for creating fluorescent chemosensors. nih.gov These sensors are designed to detect specific ions or molecules through changes in their fluorescence emission, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in wavelength (ratiometric). nih.govacs.org This response is typically triggered by the selective binding of the target analyte to the sensor molecule, which alters its intramolecular charge transfer (ICT) characteristics. nih.gov

While specific studies on the fluorescence of (6-methyl-2-benzothiazolyl)thiourea are not extensively detailed, the broader class of benzothiazole-based sensors has been successfully developed for detecting various environmentally and biologically significant species. For instance, benzothiazole derivatives have been engineered to act as highly selective "turn-on" fluorescent sensors for zinc ions (Zn²⁺) and as colorimetric sensors for copper (Cu²⁺) and nickel (Ni²⁺) ions. nih.govacs.org In one study, a benzothiazole-based chemosensor demonstrated a low detection limit for Zn²⁺ of 0.25 ppm. acs.org Another sensor based on the benzothiazole structure was developed for the sensitive detection of cyanide (CN⁻) in environmental water samples and living cells, operating through a nucleophilic addition reaction that triggers a distinct fluorescence increase. nih.gov

The utility of these related compounds suggests that (6-methyl-2-benzothiazolyl)thiourea possesses a strong potential for similar applications. The combination of the benzothiazole fluorophore with the ion-binding capability of the thiourea group makes it a promising candidate for the development of new selective and sensitive analytical sensors.

Table 1: Examples of Benzothiazole-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Benzothiazole-1H-indene-1,3(2H)-dione Derivative | Cyanide (CN⁻) | Nucleophilic Addition / "Turn-on" | Not Specified | nih.gov |

| Functionalized Thiazole (B1198619) Derivative | Zinc (Zn²⁺) | Ratiometric / "Turn-on" | 0.25 ppm | nih.govacs.org |

| Functionalized Thiazole Derivative | Copper (Cu²⁺), Nickel (Ni²⁺) | Colorimetric / Quenching | 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) | nih.govacs.org |

Corrosion Inhibition and Determination

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.com The inhibitory action stems from the molecules' ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms—specifically the sulfur and nitrogen atoms in the thiourea group—which can donate lone-pair electrons to the vacant d-orbitals of the metal atoms. The aromatic benzothiazole ring can further enhance this adsorption through the interaction of its π-electrons with the metal surface.

Benzothiazole derivatives have been investigated as corrosion retardants, where they function by adsorbing onto the metal and blocking the active sites for corrosion. researchgate.netresearchgate.net Studies on various benzothiazole compounds have shown high inhibition efficiencies. For example, certain synthesized benzothiazole derivatives achieved corrosion inhibition efficiencies of up to 97.5% for mild steel in a 15% HCl solution at a concentration of 150 ppm. researchgate.net The mechanism often involves mixed-type inhibition, meaning the compounds reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. The adsorption of these inhibitors typically follows established models such as the Langmuir adsorption isotherm, which indicates the formation of a monolayer on the metal surface. researchgate.net

The molecular structure of (6-methyl-2-benzothiazolyl)thiourea, containing both the thiourea and benzothiazole moieties, makes it an excellent candidate for corrosion inhibition. The combination of multiple adsorption centers (N and S atoms, and the aromatic system) would be expected to lead to strong and stable adsorption on a metal surface, thereby providing effective protection against corrosion.

Table 2: Performance of Related Thiourea and Benzothiazole Corrosion Inhibitors

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 97.5 | researchgate.net |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | Carbon Steel | 15% HCl | 97.0 | |

| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylate (EHBT) | Carbon Steel | 15% HCl | 98.0 |

Extraction of Toxic Metals

The thiourea functional group is known for its strong chelating properties, particularly towards soft or borderline heavy metal ions. The sulfur atom acts as a soft Lewis base, showing a high affinity for soft Lewis acids such as mercury (Hg²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺). This property is widely exploited for the removal and extraction of these toxic metals from aqueous solutions and industrial effluents. researchgate.net

To enhance extraction efficiency and selectivity, thiourea is often functionalized or immobilized onto solid supports, such as silica (B1680970) or polymer resins. researchgate.netnih.govresearchgate.net For example, novel thiourea chelating resins have been synthesized and shown to have a high adsorption capacity for Hg(II), with a maximum capacity of 300 mg/g according to the Langmuir model. researchgate.net Similarly, alkyl thiourea functionalized silica has been successfully used as a scavenger to remove heavy metals from traditional Chinese medicine extracts. nih.govresearchgate.net In one study, this functionalized silica achieved average removal rates of 91.64% for Pb, 93.04% for Cd, 81.77% for Hg, and 83.11% for Cu under optimal conditions. researchgate.net

The compound (6-methyl-2-benzothiazolyl)thiourea, containing the essential thiourea moiety, is therefore expected to be an effective agent for the liquid-liquid extraction or solid-phase extraction of toxic heavy metals. Its structure allows it to form stable complexes with these metal ions, facilitating their separation from complex matrices for purification or analytical determination.

Table 3: Efficiency of Thiourea-Based Adsorbents for Heavy Metal Removal

| Adsorbent Material | Target Metal(s) | Adsorption Capacity / Removal Rate | Reference |

|---|---|---|---|

| Thiourea Formo-Phenolic Resins | Mercury (Hg²⁺) | 300 mg/g (max. adsorption capacity) | researchgate.net |

| Alkyl Thiourea Functionalised Silica | Lead (Pb²⁺) | 91.64% (average removal rate) | researchgate.net |

| Alkyl Thiourea Functionalised Silica | Cadmium (Cd²⁺) | 93.04% (average removal rate) | researchgate.net |

| Alkyl Thiourea Functionalised Silica | Mercury (Hg²⁺) | 81.77% (average removal rate) | researchgate.net |

Conclusion and Future Research Directions in 6 Methyl 2 Benzothiazolyl Thiourea Chemistry

Gaps in Current Knowledge and Unexplored Research Avenues

Despite the extensive synthesis and preliminary biological screening of various benzothiazolyl-thiourea derivatives, significant gaps in our understanding of the specific compound, (6-methyl-2-benzothiazolyl)-thiourea, remain.

Mechanism of Action: While related compounds have been screened for various biological activities, including anticancer and antimicrobial effects, the precise molecular targets and mechanisms of action are often not fully elucidated. researchgate.net For many derivatives, the specific enzymes, receptors, or cellular pathways they interact with are unknown. Future research should focus on target identification and validation studies to understand how these molecules exert their biological effects.

Pharmacokinetics and In Vivo Studies: The majority of existing research is confined to in vitro studies. researchgate.net There is a notable lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) profiles of (6-methyl-2-benzothiazolyl)-thiourea. In vivo efficacy, toxicity, and pharmacokinetic studies in animal models are critical unexplored avenues that would be essential for any potential therapeutic development.

Expanded Biological Screening: The biological evaluation of benzothiazole (B30560) derivatives has largely concentrated on anticancer and antimicrobial activities. nih.govnih.gov Unexplored research avenues include screening (6-methyl-2-benzothiazolyl)-thiourea and its analogues for other pharmacological activities such as antiviral, anti-inflammatory, neuroprotective, or antidiabetic properties, which have been observed in the broader class of benzothiazole compounds. mdpi.comnih.gov

Non-Therapeutic Applications: Research has predominantly centered on biomedical applications. The potential of (6-methyl-2-benzothiazolyl)-thiourea in materials science, for instance as a corrosion inhibitor, a component in dye synthesis, or as a ligand in coordination chemistry, remains largely unexplored. mdpi.commdpi.com

Potential for Rational Design of Novel Analogues

The rational design of novel analogues based on the (6-methyl-2-benzothiazolyl)-thiourea scaffold holds considerable promise for developing compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. This can be achieved through systematic Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Exploration: SAR studies on benzothiazole derivatives have indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for biological activity. dntb.gov.ua The 6-methyl group in the parent compound is a key position for modification. By replacing the methyl group with various other substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups, or bulkier alkyl groups), it is possible to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. chula.ac.thijper.org

Computational and Molecular Modeling: Advanced computational techniques are invaluable for guiding the rational design process. nih.gov Group-based Quantitative Structure-Activity Relationship (G-QSAR) analysis can identify specific structural fragments that positively or negatively contribute to biological activity. chula.ac.th Molecular docking studies can predict the binding modes of novel analogues within the active sites of target proteins, such as S. aureus tyrosyl-tRNA synthetase or various kinases, allowing for the design of compounds with improved binding affinity. benthamdirect.comresearchgate.net

The table below summarizes key SAR findings for related benzothiazole derivatives, which can inform the rational design of novel (6-methyl-2-benzothiazolyl)-thiourea analogues.

| Modification Site | Substituent Type | Observed Effect on Activity | Potential Rationale |

| Benzothiazole Ring (C6-position) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Often enhances anticancer and antimicrobial activity. ijper.org | Increases lipophilicity and alters electronic distribution, potentially improving cell membrane penetration and target interaction. |

| Benzothiazole Ring (C6-position) | Electron-donating groups (e.g., -OCH3, -OC2H5) | Potent activity reported in some anticancer assays. researchgate.net | Can influence hydrogen bonding capabilities and metabolic stability. |

| Thiourea (B124793) Moiety (Terminal Nitrogen) | Aromatic/Heteroaromatic Rings | Can significantly increase anticancer potential. chula.ac.th | Provides additional sites for hydrophobic and pi-stacking interactions with the biological target. |

| Thiourea Moiety (Terminal Nitrogen) | Morpholino group | Showed high cytotoxic and antitubercular activity in a study. nih.gov | The morpholine (B109124) ring can improve solubility and act as a hydrogen bond acceptor. |

Integration of Multidisciplinary Approaches for Enhanced Understanding

A comprehensive understanding of (6-methyl-2-benzothiazolyl)-thiourea and its potential can only be achieved through the integration of multiple scientific disciplines.

Medicinal and Synthetic Chemistry: This remains the foundation for creating libraries of novel analogues for screening and for optimizing lead compounds. nih.govnih.gov

Computational Chemistry: As mentioned, in silico methods like molecular docking and QSAR are essential for prioritizing synthetic targets and for developing hypotheses about the mechanism of action. nih.govresearchgate.net These approaches save significant time and resources compared to traditional high-throughput screening.

Structural Biology: To move beyond predictive models, determining the co-crystal structure of a lead compound bound to its biological target (e.g., via X-ray crystallography) is crucial. This provides definitive evidence of the binding mode and enables highly accurate, structure-based drug design.